molecular formula C13H19ClN2O2S B6270146 rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride, cis CAS No. 2307784-16-1

rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride, cis

Cat. No. B6270146
CAS RN: 2307784-16-1
M. Wt: 302.8
InChI Key:
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Description

The compound “rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride, cis” is a pyrrole derivative. Pyrroles are five-membered aromatic heterocycles with a nitrogen atom. They are part of many biologically active compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a condensation reaction or a cyclization. The 3-methylbenzenesulfonyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is a five-membered aromatic heterocycle. The 3-methylbenzenesulfonyl group would be a substituent on this ring .


Chemical Reactions Analysis

As a pyrrole derivative, this compound could undergo various chemical reactions. For example, it could participate in electrophilic aromatic substitution reactions. The presence of the sulfonyl group could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the sulfonyl group and the pyrrole ring would influence properties like solubility, melting point, and boiling point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be of interest in fields like medicinal chemistry or material science .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride, cis involves the reaction of a pyrrole derivative with a sulfonyl chloride followed by reduction and hydrochloride salt formation.", "Starting Materials": [ "3-methylbenzenesulfonyl chloride", "octahydropyrrolo[3,4-b]pyrrole", "sodium borohydride", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "To a solution of octahydropyrrolo[3,4-b]pyrrole in diethyl ether, add 3-methylbenzenesulfonyl chloride and triethylamine.", "Stir the reaction mixture at room temperature for several hours.", "Filter the precipitated triethylamine hydrochloride and wash the solid with diethyl ether.", "Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.", "Dissolve the product in ethanol and add a solution of sodium borohydride in ethanol.", "Stir the reaction mixture at room temperature for several hours.", "Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the product.", "Filter the precipitated solid and wash with water to obtain the final product." ] }

CAS RN

2307784-16-1

Molecular Formula

C13H19ClN2O2S

Molecular Weight

302.8

Purity

95

Origin of Product

United States

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